Cas no 91197-54-5 (Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://fr.kuujia.com/scimg/cas/91197-54-5x500.png)
91197-54-5 structure
Nom du produit:Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- BENZOIC ACID,2-[(2-HYDROXYBENZOYL)AMINO]-,(1AR,1BS,4R,4AS,7AS,7BS,8R,9R,9AS)-9A-(ACETYLOXY)-1A,1B,4,4A,5,7A,7B,8,9,9A-D...
- Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclop
- milliamine I
- Benzoic acid, 2-((2-hydroxybenzoyl)amino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- N-[2-({[9a-(Acetyloxy)-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl]oxy}carbonyl)phenyl]-2-hydroxybenzene-1-carboximidic acid
- [(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[(2-hydroxybenzoyl)amino]benzoate
- 9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl 2-((2-hydroxybenzoyl)amino)benzoate (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 91197-54-5
- DTXSID50919895
-
- Piscine à noyau: InChI=1S/C36H39NO11/c1-17-14-26-34(45)18(2)30(47-32(44)21-10-6-8-12-24(21)37-31(43)22-11-7-9-13-25(22)40)36(48-19(3)39)27(33(36,4)5)23(34)15-20(16-38)29(42)35(26,46)28(17)41/h6-15,18,23,26-27,29-30,38,40,42,45-46H,16H2,1-5H3,(H,37,43)/t18-,23+,26+,27-,29-,30-,34-,35-,36-/m1/s1
- La clé Inchi: VUQHWMAXRXEJMP-WWUXGYBKSA-N
- Sourire: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O
Propriétés calculées
- Qualité précise: 661.25231106g/mol
- Masse isotopique unique: 661.25231106g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 8
- Complexité: 1440
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 200Ų
- Le xlogp3: 3
Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Littérature connexe
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
3. Book reviews
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
91197-54-5 (Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Produits connexes
- 1355233-96-3(5-Phenylsulfanyl-isoxazole-3-carboxylic acid)
- 2167001-05-8(2,8,8-trimethyl-9-(propan-2-yl)-6-oxa-2,10-diazaspiro4.5decane)
- 1361710-41-9(6-Amino-5-(2,3-dichlorophenyl)picolinic acid)
- 1190315-87-7(5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid)
- 898438-68-1(N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)
- 1107603-42-8(((3‘-chloro-[1,1‘-biphenyl]-3-yl)boronic acid))
- 5106-00-3((S)-METHYL 3-(4-HYDROXY-3-NITROPHENYL)-2-(2,2,2-TRIFLUOROACETYLAMINO)PROPIONATE)
- 2394534-62-2(N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-6-methylpyrimidin-4-amine)
- 1334374-93-4(N4-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-N1-phenylpiperidine-1,4-dicarboxamide)
- 1935915-93-7(tert-butyl 4-hydroxy-2-(propan-2-yl)piperidine-1-carboxylate)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
